Cas no 2137027-10-0 ((2R)-2-(ethylamino)pentanoic acid)

(2R)-2-(ethylamino)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-(ethylamino)pentanoic acid
- EN300-1132117
- 2137027-10-0
-
- Inchi: 1S/C7H15NO2/c1-3-5-6(7(9)10)8-4-2/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
- InChI Key: OSWWTZUPAZDSQH-ZCFIWIBFSA-N
- SMILES: OC([C@@H](CCC)NCC)=O
Computed Properties
- Exact Mass: 145.110278721g/mol
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 49.3Ų
(2R)-2-(ethylamino)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132117-1g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 95% | 1g |
$1070.0 | 2023-10-26 | |
Enamine | EN300-1132117-5g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 95% | 5g |
$3105.0 | 2023-10-26 | |
Enamine | EN300-1132117-0.25g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 95% | 0.25g |
$985.0 | 2023-10-26 | |
Enamine | EN300-1132117-0.5g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 95% | 0.5g |
$1027.0 | 2023-10-26 | |
Enamine | EN300-1132117-5.0g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 5g |
$3105.0 | 2023-06-09 | ||
Enamine | EN300-1132117-0.05g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 95% | 0.05g |
$900.0 | 2023-10-26 | |
Enamine | EN300-1132117-10.0g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 10g |
$4606.0 | 2023-06-09 | ||
Enamine | EN300-1132117-0.1g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 95% | 0.1g |
$943.0 | 2023-10-26 | |
Enamine | EN300-1132117-2.5g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 95% | 2.5g |
$2100.0 | 2023-10-26 | |
Enamine | EN300-1132117-1.0g |
(2R)-2-(ethylamino)pentanoic acid |
2137027-10-0 | 1g |
$1070.0 | 2023-06-09 |
(2R)-2-(ethylamino)pentanoic acid Related Literature
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
Additional information on (2R)-2-(ethylamino)pentanoic acid
Recent Advances in the Study of (2R)-2-(ethylamino)pentanoic acid (CAS: 2137027-10-0)
The compound (2R)-2-(ethylamino)pentanoic acid (CAS: 2137027-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative is being explored for its potential applications in drug development, particularly in the design of novel therapeutics targeting neurological disorders and metabolic diseases. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its therapeutic potential.
One of the key areas of research involves the enantioselective synthesis of (2R)-2-(ethylamino)pentanoic acid. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient catalytic asymmetric synthesis route, achieving high enantiomeric purity (ee > 99%) and yield (85%). This advancement addresses previous challenges in obtaining the compound in sufficient quantities for preclinical studies, paving the way for further pharmacological evaluations.
Pharmacological investigations have revealed that (2R)-2-(ethylamino)pentanoic acid exhibits promising activity as a modulator of glutamate receptors, particularly the NMDA subtype. In vitro studies using neuronal cell lines showed that the compound enhances synaptic plasticity at low concentrations (EC50 = 3.2 μM), while exhibiting neuroprotective effects against glutamate-induced excitotoxicity. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Metabolic studies have uncovered an interesting dual mechanism of action for this compound. Research published in ACS Chemical Biology (2024) demonstrated that (2R)-2-(ethylamino)pentanoic acid not only modulates neurotransmitter systems but also influences glucose metabolism through activation of AMP-activated protein kinase (AMPK). This dual activity profile makes it a particularly interesting candidate for the treatment of metabolic disorders with neurological components, such as diabetic neuropathy.
Recent preclinical evaluations have focused on the compound's pharmacokinetic properties. A 2024 study in Drug Metabolism and Disposition reported favorable oral bioavailability (68% in rodent models) and brain penetration (brain/plasma ratio of 0.85), supporting its potential as a CNS-active therapeutic agent. The compound showed an elimination half-life of approximately 4.5 hours in primates, suggesting suitable dosing frequency for clinical applications.
Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's therapeutic index. Researchers at several pharmaceutical companies have filed patents covering derivatives of (2R)-2-(ethylamino)pentanoic acid with improved potency and selectivity. These developments indicate growing commercial interest in this chemical scaffold.
Looking forward, clinical translation of (2R)-2-(ethylamino)pentanoic acid faces several challenges that current research is addressing. These include optimizing the balance between NMDA receptor modulation and AMPK activation, minimizing potential off-target effects, and developing suitable formulations for clinical testing. The compound's unique pharmacological profile continues to make it a focus of intense research in both academic and industrial settings.
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